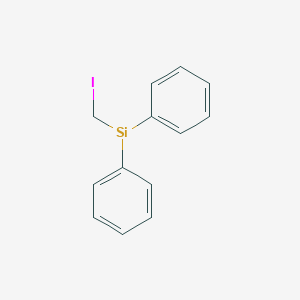
Iodomethyldiphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Iodomethyl)(diphenyl)silane is an organosilicon compound characterized by the presence of an iodomethyl group and two phenyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (iodomethyl)(diphenyl)silane typically involves the reaction of diphenylsilane with iodomethane in the presence of a catalyst. One common method is the hydrosilylation of iodomethane using diphenylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield (iodomethyl)(diphenyl)silane with high selectivity .
Industrial Production Methods: Industrial production of (iodomethyl)(diphenyl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Analyse Des Réactions Chimiques
Types of Reactions: (Iodomethyl)(diphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form diphenylsilane and methyl iodide.
Oxidation Reactions: Oxidation of (iodomethyl)(diphenyl)silane can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF).
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Reduction Reactions: Diphenylsilane and methyl iodide.
Oxidation Reactions: Silanols or siloxanes.
Applications De Recherche Scientifique
(Iodomethyl)(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules and the development of silicon-based drugs.
Medicine: Explored for its potential in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of (iodomethyl)(diphenyl)silane involves the reactivity of the iodomethyl group and the silicon atom. The iodomethyl group can undergo nucleophilic substitution reactions, while the silicon atom can participate in hydrosilylation and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrosilylation reactions, the silicon atom acts as a hydride donor, facilitating the addition of silicon-containing groups to unsaturated organic molecules .
Comparaison Avec Des Composés Similaires
Diphenylsilane: Similar to (iodomethyl)(diphenyl)silane but lacks the iodomethyl group. It is commonly used in hydrosilylation reactions.
Trimethylsilyl Iodide: Contains a trimethylsilyl group instead of diphenyl groups
Phenylsilane: Contains a single phenyl group attached to silicon. It is used in various organic transformations.
Uniqueness: (Iodomethyl)(diphenyl)silane is unique due to the presence of both the iodomethyl group and diphenyl groups attached to the silicon atom. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions, including substitution, reduction, and oxidation, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C13H12ISi |
|---|---|
Poids moléculaire |
323.22 g/mol |
InChI |
InChI=1S/C13H12ISi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
LJYWEPLXENRROC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CI)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)

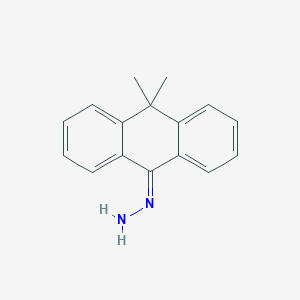
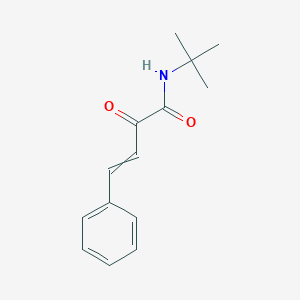
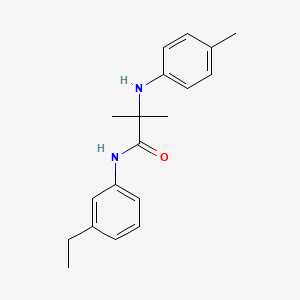
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)

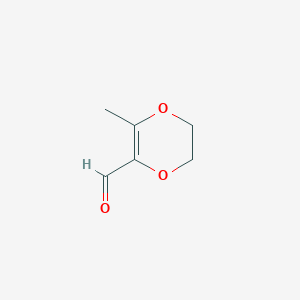
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

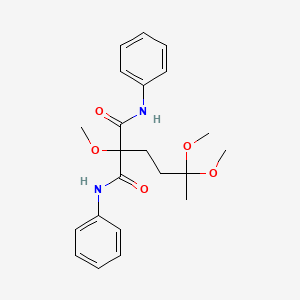

![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
